Methyl 2-methylbenzenesulfonate
CAS No.: 23373-38-8
Cat. No.: VC3906513
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23373-38-8 |
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Molecular Formula | C8H10O3S |
Molecular Weight | 186.23 g/mol |
IUPAC Name | methyl 2-methylbenzenesulfonate |
Standard InChI | InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 |
Standard InChI Key | AXCVRQKOVCRCIX-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1S(=O)(=O)OC |
Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Methyl 2-methylbenzenesulfonate has the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol. Its IUPAC name is methyl 2-methylbenzenesulfonate, reflecting the sulfonate ester group (-SO₃CH₃) and the methyl substituent at the ortho position on the benzene ring . Key structural features include:
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Bonding: 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond, and 6 aromatic bonds).
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Stereochemistry: Planar aromatic ring with steric effects from the ortho-methyl group influencing reactivity .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 280°C | |
Density | 1.27 g/cm³ | |
Solubility | Miscible with chloroform, methanol | |
Refractive Index | 1.5165 |
The ortho-methyl group enhances hydrophobicity compared to unsubstituted benzenesulfonates, impacting its solubility and reactivity.
Synthesis and Production Methods
Laboratory Synthesis
Methyl 2-methylbenzenesulfonate is typically synthesized via esterification of 2-methylbenzenesulfonic acid with methanol under acidic conditions:
A patent by Liming Wang et al. describes an optimized method using sodium methoxide and benzene sulfonyl chloride, achieving yields >90% under mild conditions (25–35°C) .
Industrial Production
Industrial-scale production employs continuous reactors with sulfuric acid catalysis, followed by distillation for purification. Key parameters include:
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The sulfonate group acts as a leaving group, enabling methylation reactions:
This reactivity is exploited in alkylation reactions for synthesizing pharmaceuticals .
Hydrolysis
Under acidic or basic conditions, hydrolysis yields 2-methylbenzenesulfonic acid and methanol:
The reaction is pH-dependent, with faster kinetics in alkaline media.
Applications in Scientific Research
Methylation Agent
Methyl 2-methylbenzenesulfonate is widely used for C-methylation in organic synthesis:
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Pharmaceuticals: Production of anticoagulants (e.g., clopidogrel intermediates) .
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Polymer Chemistry: Synthesis of imine ligands for ethylene polymerization catalysts.
Polymer Synthesis
In plasma polymerization, it forms cation-exchange films with high permselectivity (K⁺ transference number = 0.99) and low electrical resistance (0.04 Ω·cm²).
Biological Activity and Toxicity
Genotoxicity
Methyl 2-methylbenzenesulfonate exhibits genotoxic effects in bacterial (Ames test) and mammalian cell systems (micronucleus assay) . The mechanism involves DNA alkylation, leading to base-pair mismatches .
Acute Toxicity
Parameter | Value (Rodent Studies) | Source |
---|---|---|
LD₅₀ (Oral) | 320 mg/kg | |
Skin Irritation | Severe burns | |
Hepatotoxicity | Impaired liver function |
Comparative Analysis with Related Sulfonates
Compound | Structure | Reactivity | Applications |
---|---|---|---|
Methyl benzenesulfonate | No methyl substituent | Lower steric hindrance | Dye synthesis |
Methyl p-toluenesulfonate | Para-methyl group | Higher thermal stability | Catalysis |
The ortho-methyl group in methyl 2-methylbenzenesulfonate reduces nucleophilic attack rates compared to para-substituted analogs.
Industrial and Pharmaceutical Relevance
Drug Intermediates
A patented method uses methyl 2-methylbenzenesulfonate to synthesize 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, a precursor to the antiplatelet drug clopidogrel . Key advantages include:
Surfactants and Dyes
Derivatives are employed in anionic surfactants and azo dyes, leveraging the sulfonate group's water solubility.
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves |
Eye Damage | H319 | Use face shields |
Respiratory Irritation | H335 | Ensure ventilation |
Recent Advances and Future Directions
Recent studies focus on green synthesis methods, such as enzyme-catalyzed esterification, to reduce environmental impact . Additionally, computational models (e.g., DFT) are being used to predict reactivity and optimize reaction conditions.
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